molecular formula C17H17FN2 B2527034 1-[(4-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole CAS No. 537701-13-6

1-[(4-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole

Cat. No.: B2527034
CAS No.: 537701-13-6
M. Wt: 268.335
InChI Key: UQGVFZGNTJMPQF-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity.

Mechanism of Action

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-propyl-1H-benzimidazole.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is dimethylformamide (DMF), and the reaction is typically catalyzed by a base such as potassium carbonate.

    Procedure: The 4-fluorobenzyl chloride is reacted with 2-propyl-1H-benzimidazole in the presence of the base and solvent. The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding benzodiazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzodiazole derivatives.

    Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Studies: It is used in biological research to study its effects on cellular pathways and molecular targets.

    Chemical Research: The compound serves as a building block in the synthesis of more complex molecules for drug discovery and development.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c1-2-5-17-19-15-6-3-4-7-16(15)20(17)12-13-8-10-14(18)11-9-13/h3-4,6-11H,2,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGVFZGNTJMPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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